molecular formula C9H20OSi B14417441 [(Hex-1-en-1-yl)oxy](trimethyl)silane CAS No. 80478-44-0

[(Hex-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14417441
CAS No.: 80478-44-0
M. Wt: 172.34 g/mol
InChI Key: PQHHNYWIAFDEEJ-UHFFFAOYSA-N
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Description

(Hex-1-en-1-yl)oxysilane is a silyl ether featuring a hexenyl chain (C₆H₁₁) with a terminal double bond at the 1-position, linked to a trimethylsiloxy group (OSi(CH₃)₃). This compound is primarily utilized in organic synthesis as a protective group for alcohols or as a precursor in cross-coupling reactions due to its ability to stabilize intermediates via silicon’s β-effect. Its unsaturated structure imparts distinct reactivity compared to saturated analogs, particularly in electrophilic additions or polymerizations .

Properties

CAS No.

80478-44-0

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

hex-1-enoxy(trimethyl)silane

InChI

InChI=1S/C9H20OSi/c1-5-6-7-8-9-10-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

PQHHNYWIAFDEEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CO[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-1-en-1-yl)oxysilane typically involves the reaction of hex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane . The general reaction scheme is as follows:

Hex-1-en-1-ol+Trimethylchlorosilane(Hex-1-en-1-yl)oxysilane+HCl\text{Hex-1-en-1-ol} + \text{Trimethylchlorosilane} \rightarrow \text{(Hex-1-en-1-yl)oxysilane} + \text{HCl} Hex-1-en-1-ol+Trimethylchlorosilane→(Hex-1-en-1-yl)oxysilane+HCl

Industrial Production Methods

In an industrial setting, the production of (Hex-1-en-1-yl)oxysilane may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the product .

Chemical Reactions Analysis

Types of Reactions

(Hex-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (Hex-1-en-1-yl)oxysilane include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of (Hex-1-en-1-yl)oxysilane depend on the type of reaction. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .

Mechanism of Action

The mechanism by which (Hex-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. These interactions are crucial in determining the compound’s reactivity and selectivity in different chemical processes .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Boiling Point (°C) Reactivity Highlights
(Hex-1-en-1-yl)oxysilane Not Provided C₉H₂₀OSi Alkenyl, Trimethylsilyl ~120–130 (est.) Electrophilic addition, polymerization
((5-Methoxy-1-vinyl-tetrahydronaphthyl)oxy)TMS Not Provided C₁₆H₂₂O₂Si Aromatic, Methoxy, Vinyl >200 Stabilized intermediates, low electrophilicity
(Decyloxy)trimethylsilane 18402-10-3 C₁₃H₃₀OSi Saturated alkyl 1385–1395 Inert in π-bond reactions
Hexamethyldisiloxane 107-46-0 C₆H₁₈OSi₂ Siloxane 100–101 Solvent, low reactivity

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